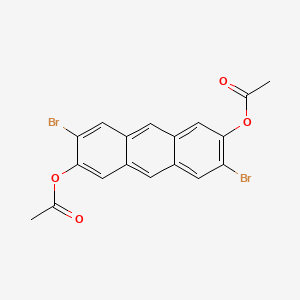![molecular formula C10H16O2 B14131512 5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one CAS No. 6988-84-7](/img/structure/B14131512.png)
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one is a bicyclic organic compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol This compound is known for its unique structure, which includes a bicyclic ring system with an oxygen atom and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one can be achieved through several methods. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis can be applied to scale up the laboratory methods for industrial production. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bicyclic ring system and the oxygen atom.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the methyl groups or the oxygen atom, using reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The presence of the oxygen atom and methyl groups can also affect its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,6,6-Trimethyl-8-oxabicyclo[3.2.1]octan-2-one
- 8-Azabicyclo[3.2.1]octane
- 11-Oxatricyclo[5.3.1.0]undecane
Uniqueness
5,8,8-Trimethyl-3-oxabicyclo[321]octan-2-one is unique due to its specific arrangement of atoms and the presence of three methyl groups, which influence its chemical properties and reactivity
Properties
CAS No. |
6988-84-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
5,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)6-12-8(7)11/h7H,4-6H2,1-3H3 |
InChI Key |
DBRCQDHKXZLHJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(COC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)
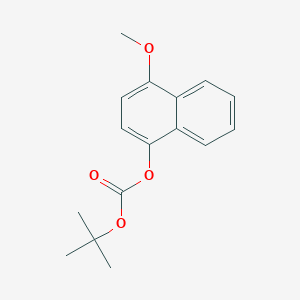
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
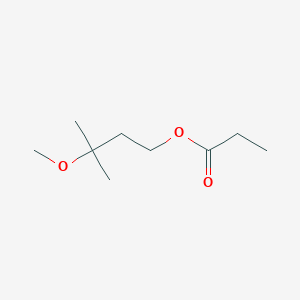

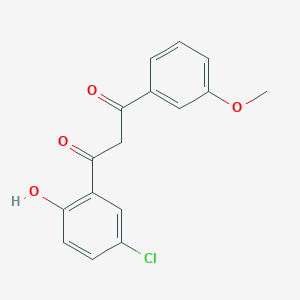
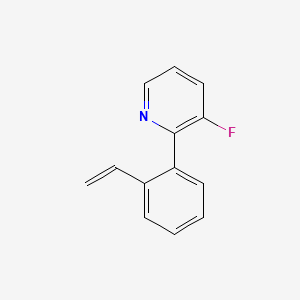
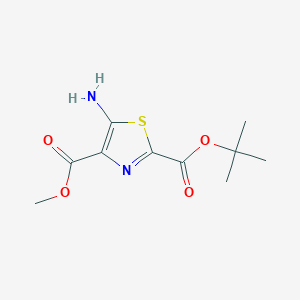
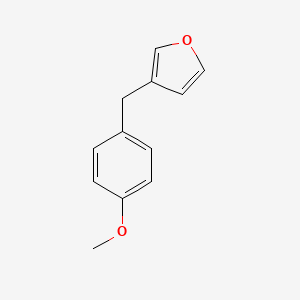

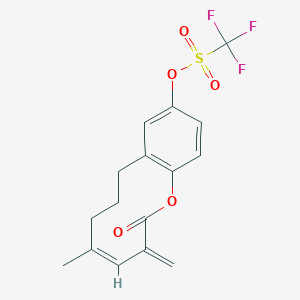
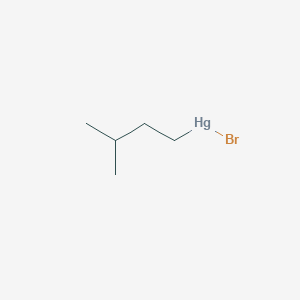
![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
